molecular formula C14H13ClFNO3S B2404435 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105234-72-7

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No.: B2404435
CAS No.: 1105234-72-7
M. Wt: 329.77
InChI Key: ZBFGTNOAAFHECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the pH regulation in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(4-chlorophenoxy)ethyl)benzenesulfonamide
  • 4-chloro-N-(2-(4-bromophenoxy)ethyl)benzenesulfonamide
  • 4-chloro-N-(2-(4-methylphenoxy)ethyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFGTNOAAFHECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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